

Commercial availability and suppliers of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1387944

[Get Quote](#)

An In-depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to explore the compound's commercial landscape, practical applications, and the scientific rationale behind its use in modern synthetic and medicinal chemistry.

Introduction: A Multifunctional Building Block in Modern Chemistry

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a highly functionalized arylboronic acid that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.^[1] Its structure is characterized by three key functional groups, each imparting distinct chemical properties:

- The Boronic Acid Moiety (-B(OH)2): This group is the cornerstone of its reactivity, most notably enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form

carbon-carbon bonds.[\[2\]](#) It also serves as a key pharmacophore in drug design, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[\[3\]](#)

- The Fluorine Substituent (-F): Positioned ortho to the boronic acid, the fluorine atom significantly modulates the electronic properties of the phenyl ring. Its electron-withdrawing nature can influence the reactivity of the boronic acid and introduce unique metabolic stability or binding interactions in a final drug compound.
- The Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group, located at the para position relative to the fluorine, enhances solubility and provides a hydrogen bond acceptor, which can be critical for molecular recognition and achieving desired pharmacokinetic profiles in drug candidates.

The convergence of these features makes this compound a valuable tool for constructing biaryl structures and other complex scaffolds central to the development of novel therapeutics.

Physicochemical Properties and Commercial Specifications

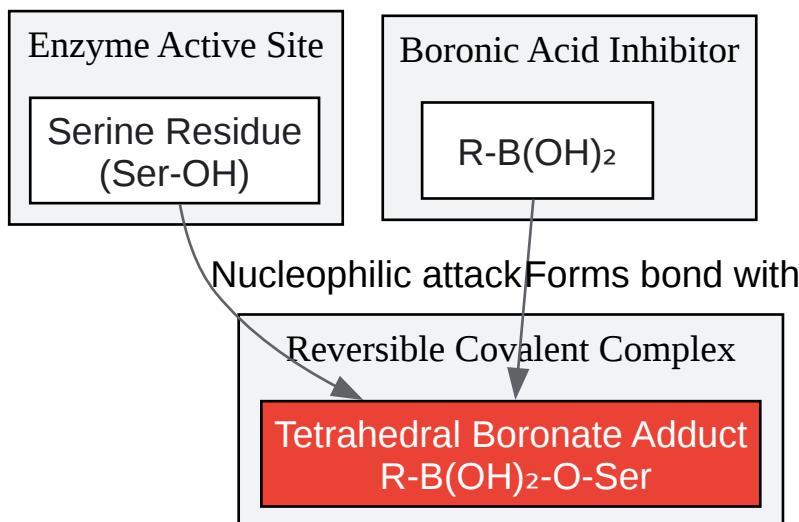
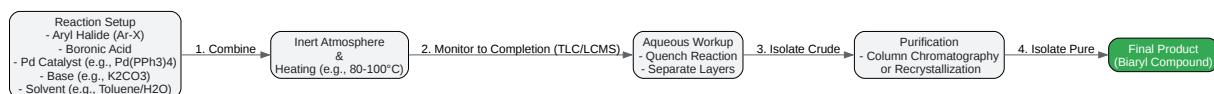
Accurate characterization is fundamental to reproducible research. The key properties of **(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid** are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[\[4\]](#)[\[5\]](#)

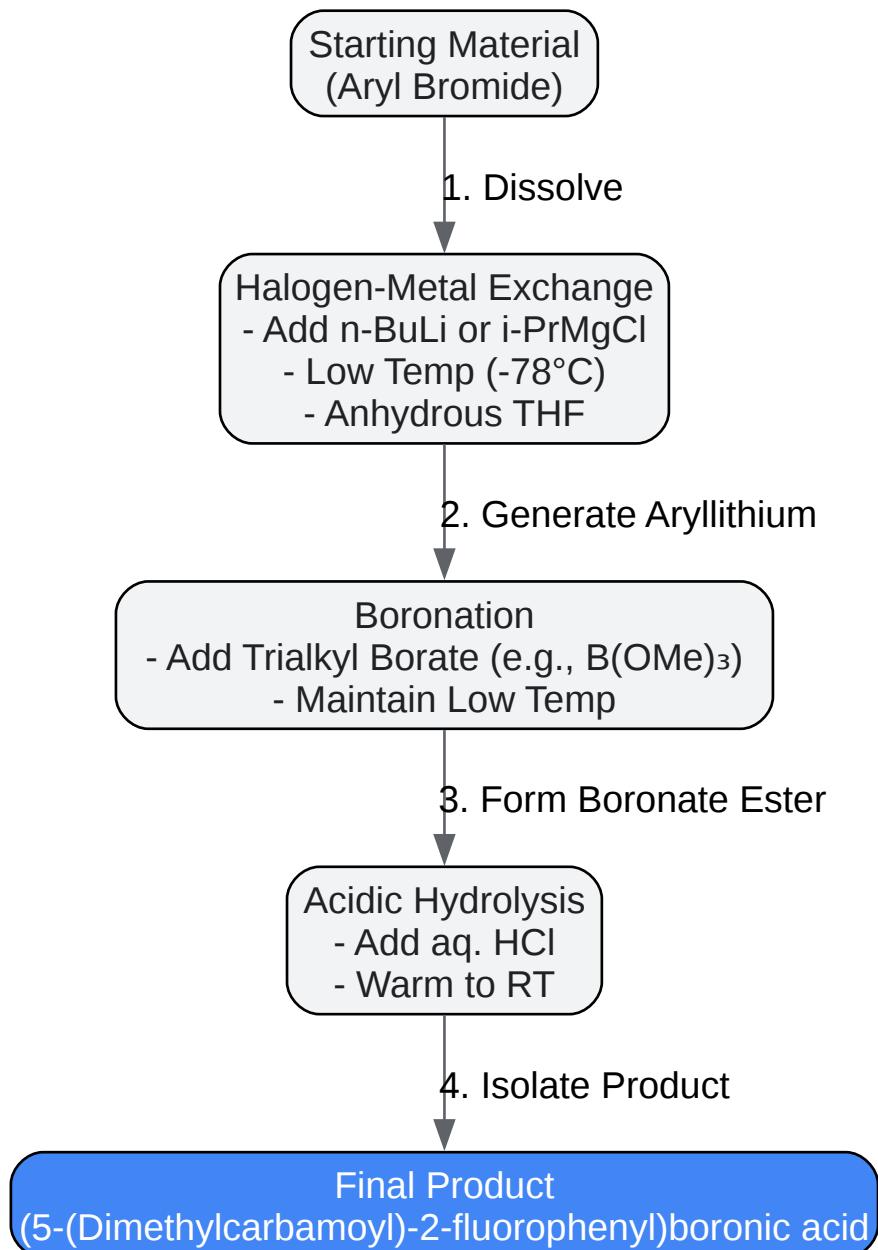
Property	Value	Source
CAS Number	874289-46-0	[1]
Molecular Formula	C ₉ H ₁₁ BFNO ₃	[6]
Molecular Weight	211.00 g/mol	
Appearance	Typically an off-white to white solid	[1]
Typical Purity	≥98%	[1]
Storage	Sealed container, refrigeration recommended	[1]

Commercial Availability and Sourcing

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is available from a range of chemical suppliers specializing in research and development compounds. The choice of supplier may depend on factors such as required purity, scale (milligrams to kilograms), and lead time.

Supplier	Purity/Grade	Available Quantities	Notes
Sigma-Aldrich	AldrichCPR	100 MG	Part of a collection for early discovery researchers.
Bide Pharmatech	≥98%	1g, Custom	Marketed as a medical intermediate. [1]
Laibo Chem	Not Specified	1g	Available through distributors like Orion. [7]
ChemScene	≥98%	Custom Inquiry	Listed as 5-Carbamoyl-2-fluorobenzeneboronic acid (a related compound). [8]
BLD Pharm	Not Specified	Custom Inquiry	Lists related carbamoylphenylboronic acids. [9]



Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.


Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent in synthetic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust and widely used methods for forming biaryl linkages, a common motif in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing fluorine atom can influence the rate of transmetalation, a key step where the boron-bound aryl group is transferred to the palladium center. The choice of base, solvent, and palladium ligand is critical for achieving high yields and minimizing side reactions, such as protodeboronation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. biospectra.us [biospectra.us]
- 6. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. chemscene.com [chemscene.com]
- 9. 2096335-85-0|(2-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387944#commercial-availability-and-suppliers-of-5-dimethylcarbamoyl-2-fluorophenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com